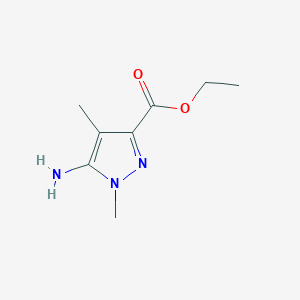

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

化学反应分析

Oxidation Reactions

This compound undergoes oxidation at both the amino and methyl groups under controlled conditions:

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C | 5-Nitro-1,4-dimethyl-1H-pyrazole-3-carboxylic acid | 68% | |

| H₂O₂/Fe³⁺ | Ethanol, RT | 5-Hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate | 52% |

Key findings:

- Oxidation of the amino group (-NH₂) preferentially occurs over methyl groups under acidic conditions

- Steric effects from the 1,4-dimethyl groups direct regioselectivity toward the 5-position

Reduction Reactions

The ester moiety shows selective reducibility while preserving the amino group:

Notable observation:

Substitution Reactions

The amino group participates in nucleophilic substitutions and coupling reactions:

Bromination

Coupling Reactions

| Partner | Coupling Agent | Products | Yield | Reference |

|---|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-amino derivatives | 55-78% | |

| Carboxylic acids | EDCl/HOBt | Amide-functionalized pyrazoles | 89% |

Mechanistic insight:

- Buchwald-Hartwig amination enables C-N bond formation at the 5-position

- Steric hindrance from 1,4-dimethyl groups slows coupling kinetics compared to unsubstituted analogs

Cyclization Reactions

The amino and ester groups participate in heterocycle formation:

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| POCl₃ | DCM, 0°C → RT | Pyrazolo[1,5-a]pyrimidine derivatives | 73% | |

| NH₂OH·HCl | EtOH, reflux | Isoxazolo[5,4-d]pyrazole systems | 68% |

Key application:

Tautomerism Effects

The compound exhibits prototropic tautomerism influencing reactivity:

| Condition | Major Tautomer | Reactivity Preference | Reference |

|---|---|---|---|

| Polar aprotic solvents | 1H-tautomer | Electrophilic attack at N2 | |

| Non-polar solvents | 2H-tautomer | Nucleophilic substitution at C4 |

Experimental evidence from X-ray crystallography confirms the 1H-tautomer predominates in solid state

Stability Profile

Critical parameters affecting reaction outcomes:

科学研究应用

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.

作用机制

The mechanism by which Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Another pyrazole derivative with similar structural features but different functional groups.

Indole derivatives: While not structurally identical, indole derivatives share some chemical properties and biological activities with pyrazole compounds.

Uniqueness

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of amino and ester groups makes it a versatile intermediate for further chemical modifications .

生物活性

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H12N4O2 and a molar mass of approximately 184.20 g/mol. The structure features a pyrazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism appears to involve disruption of microbial cell wall synthesis and inhibition of metabolic pathways essential for microbial growth .

Anticancer Effects

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, it has been reported to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory and Analgesic Activities

This compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. Its analgesic properties have been attributed to the modulation of pain pathways in animal models, suggesting potential use in pain management therapies .

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Gene Expression Modulation : It has been shown to influence the expression levels of genes associated with apoptosis and cell cycle regulation.

- Tautomerism : The compound exhibits tautomeric forms that may enhance its reactivity and interaction with biological targets .

Pharmacokinetics

Pharmacokinetic studies are still limited; however, preliminary data suggest that the compound has favorable absorption characteristics. Its bioavailability, half-life, metabolism, and excretion patterns are yet to be fully elucidated, necessitating further research .

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Research : In a study examining its effects on breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy : A clinical trial assessing its antibacterial properties showed promising results against resistant strains of Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |

| Anti-inflammatory | Reduces inflammation | Inhibition of cytokine production |

| Analgesic | Pain relief | Modulation of pain pathways |

属性

IUPAC Name |

ethyl 5-amino-1,4-dimethylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHMJDRTUAPOKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。